

understanding the structural isomerism of C₄H₈O₂ compounds.

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Compound of Interest

Compound Name: 2-Hydroxytetrahydrofuran

Cat. No.: B017549

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An In-depth Technical Guide to the Structural Isomerism of C₄H₈O₂

Introduction

The molecular formula C₄H₈O₂ represents a diverse array of structural isomers, each exhibiting unique chemical and physical properties. This guide provides a comprehensive overview of the major structural isomers of C₄H₈O₂, focusing on carboxylic acids and esters. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds. The following sections will delve into the specific isomers, their properties, and relevant experimental protocols.

Core Structural Isomers: Carboxylic Acids and Esters

The most prominent structural isomers of C₄H₈O₂ are carboxylic acids and esters. These two classes of compounds are functionally distinct and serve as the primary focus of this guide.

Carboxylic Acid Isomers

There is one primary carboxylic acid with the formula C₄H₈O₂: Butyric acid (Butanoic acid).

- **Butyric Acid:** A straight-chain saturated fatty acid that is found in animal fats and plant oils. It is a colorless, oily liquid with an unpleasant odor.

Ester Isomers

Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. The ester isomers of $C_4H_8O_2$ are more numerous and are named based on the parent alcohol and carboxylic acid from which they are notionally derived.

- Ethyl Acetate: A widely used solvent with a pleasant, fruity odor. It is synthesized from ethanol and acetic acid.
- Methyl Propionate: An ester with a fruity, rum-like odor, used in fragrances and as a solvent.
- Propyl Formate: An ester of propanol and formic acid, it has a fruity odor.
- Isopropyl Formate: An isomer of propyl formate with a branched isopropyl group.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary carboxylic acid and ester isomers of $C_4H_8O_2$.

Compound	IUPAC Name	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	Solubility in Water
Butyric Acid	Butanoic Acid	88.11	163.5	-7.9	0.96	Miscible
Ethyl Acetate	Ethyl Ethanoate	88.11	77.1	-83.6	0.902	8.3 g/100 mL
Methyl Propionate	Methyl Propanoate	88.11	79	-88	0.915	6.3 g/100 mL
Propyl Formate	Propyl Methanoate	88.11	81	-92.9	0.901	2.2 g/100 mL
Isopropyl Formate	Isopropyl Methanoate	88.11	68	-94	0.873	1.7 g/100 mL

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C₄H₈O₂ isomers are crucial for their practical application.

Fischer Esterification: Synthesis of Ethyl Acetate

Objective: To synthesize ethyl acetate from ethanol and acetic acid using an acid catalyst.

Materials:

- Ethanol (absolute)
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (5% w/v)

- Anhydrous Sodium Sulfate
- Distillation apparatus
- Separatory funnel

Procedure:

- In a round-bottom flask, combine 10 mL of ethanol and 10 mL of glacial acetic acid.
- Slowly add 1 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
- Add boiling chips and assemble a reflux apparatus. Heat the mixture under reflux for 60 minutes.
- Allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with 25 mL of 5% sodium bicarbonate solution to neutralize the excess acid.
- Separate the organic layer and wash it with 25 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Decant the dried ester into a distillation apparatus and distill to purify the ethyl acetate. Collect the fraction boiling between 76-78°C.

Characterization: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized ester.

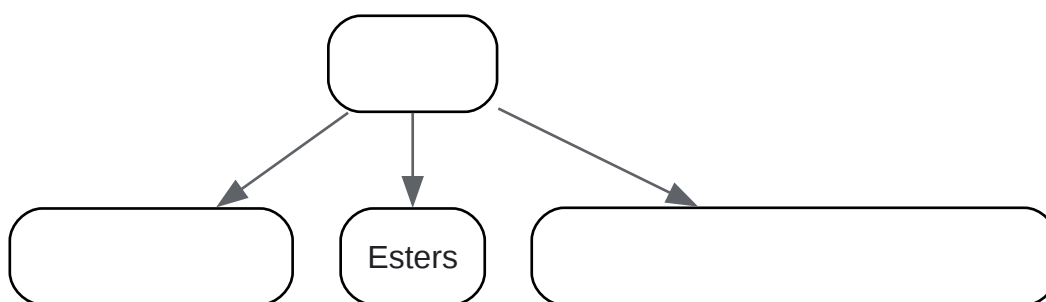
Procedure:

- Obtain an IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.
- Analyze the spectrum for characteristic absorption bands:

- A strong, sharp peak around $1740\text{--}1750\text{ cm}^{-1}$ corresponding to the C=O (carbonyl) stretch of the ester.
- A peak in the range of $1000\text{--}1300\text{ cm}^{-1}$ corresponding to the C-O stretch.
- The absence of a broad O-H stretch (from the carboxylic acid) around $2500\text{--}3300\text{ cm}^{-1}$.

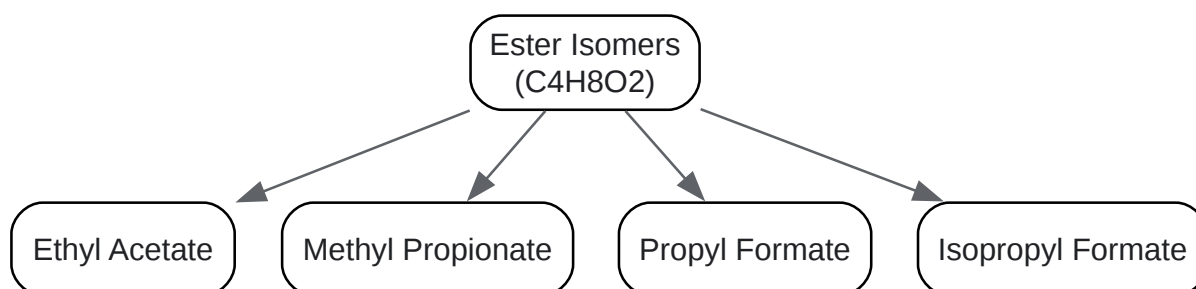
Visualization of Isomeric Relationships

The following diagrams illustrate the relationships between the different classes of $\text{C}_4\text{H}_8\text{O}_2$ isomers.



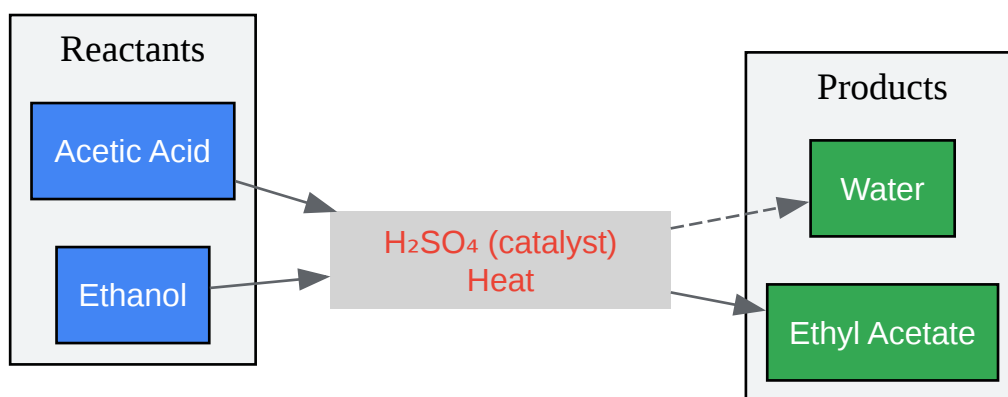
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Caption: High-level classification of $\text{C}_4\text{H}_8\text{O}_2$ structural isomers.



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Caption: Key ester isomers of the molecular formula $\text{C}_4\text{H}_8\text{O}_2$.



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Caption: Workflow for the Fischer esterification of ethyl acetate.

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